![molecular formula C18H14FIN3O4+ B12345590 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-8-methyl-6-methylidenepyrido[2,3-d]pyrimidin-1-ium-2,4,7-trione](/img/structure/B12345590.png)
3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-8-methyl-6-methylidenepyrido[2,3-d]pyrimidin-1-ium-2,4,7-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-8-methyl-6-methylidenepyrido[2,3-d]pyrimidin-1-ium-2,4,7-trione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluoro-iodophenyl group, and a pyrido[2,3-d]pyrimidin-1-ium core. Its molecular formula is C25H21FIN3O6S, and it has a molecular weight of 637.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-8-methyl-6-methylidenepyrido[2,3-d]pyrimidin-1-ium-2,4,7-trione involves multiple steps, starting from readily available raw materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-8-methyl-6-methylidenepyrido[2,3-d]pyrimidin-1-ium-2,4,7-trione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like iodine or bromine. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-8-methyl-6-methylidenepyrido[2,3-d]pyrimidin-1-ium-2,4,7-trione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-8-methyl-6-methylidenepyrido[2,3-d]pyrimidin-1-ium-2,4,7-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl 4-methylbenzenesulfonate
- 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl 4-methylbenzenesulfonate-8
Uniqueness
What sets 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-8-methyl-6-methylidenepyrido[2,3-d]pyrimidin-1-ium-2,4,7-trione apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows it to interact with molecular targets in ways that other compounds cannot, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C18H14FIN3O4+ |
|---|---|
Molecular Weight |
482.2 g/mol |
IUPAC Name |
3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-8-methyl-6-methylidenepyrido[2,3-d]pyrimidin-1-ium-2,4,7-trione |
InChI |
InChI=1S/C18H13FIN3O4/c1-8-14(24)13-15(21(2)16(8)25)23(12-6-3-9(20)7-11(12)19)18(27)22(17(13)26)10-4-5-10/h3,6-7,10H,1,4-5H2,2H3/p+1 |
InChI Key |
DAEMUHIQSHRALP-UHFFFAOYSA-O |
Canonical SMILES |
CN1C2=[N+](C(=O)N(C(=O)C2=C(C(=C)C1=O)O)C3CC3)C4=C(C=C(C=C4)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(5-chlorothiophen-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12345508.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxyacetamide](/img/structure/B12345514.png)
![sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B12345521.png)
![Acetamide, N-[3-(methylthio)phenyl]-2-[(9-phenylpyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazin-3-yl)thio]-](/img/structure/B12345530.png)
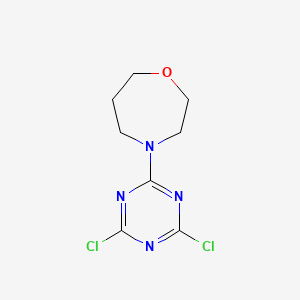
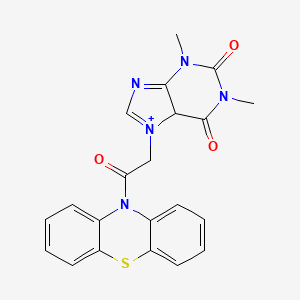
![Pyridine, 2-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-](/img/structure/B12345547.png)

![N-[2-(5,8-dimethyl-2-oxo-3H-quinolin-3-yl)ethyl]-3-phenylpropanamide](/img/structure/B12345559.png)
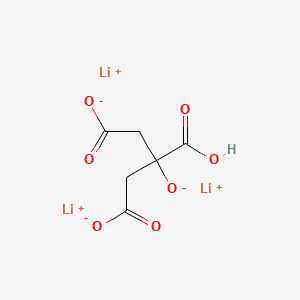
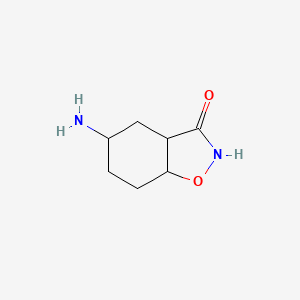
![3-phenyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B12345574.png)
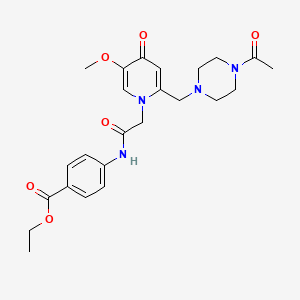
![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(cyclopropylmethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12345585.png)
